5-Fluoro-2-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme involved in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Mode of Action
As a bace inhibitor, it likely works by binding to the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .
Biochemical Pathways
The compound, being a BACE inhibitor, affects the amyloidogenic pathway. This pathway is responsible for the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid-β peptides, thereby potentially slowing the progression of Alzheimer’s disease .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action would be the reduction in the production of amyloid-β peptides. This could potentially lead to a decrease in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. For instance, the compound’s solubility in water suggests that it may be more readily absorbed in aqueous environments Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid are largely attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety
Cellular Effects
It is known that fluoropyridines can have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in dimethylformamide to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, dimethyl sulfoxide, or dimethylformamide as solvents to yield 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The presence of fluorine and trifluoromethyl groups makes it a candidate for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the fluorine atom at the 5-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position instead of the 4-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness
5-Fluoro-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various research applications.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTABCCRCKKQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-61-7 |
Source
|
Record name | 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.